molecular formula C8H13N3 B13252151 N-cyclobutyl-1-methyl-1H-pyrazol-4-amine

N-cyclobutyl-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13252151
M. Wt: 151.21 g/mol
InChI Key: VRHMDPUREFRWLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of cyclobutylamine with 1-methyl-1H-pyrazol-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclobutyl-1-methyl-1H-pyrazol-4-one, while reduction could produce this compound derivatives with different substituents .

Mechanism of Action

The mechanism of action of N-cyclobutyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclobutyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-cyclobutyl-1-methylpyrazol-4-amine

InChI

InChI=1S/C8H13N3/c1-11-6-8(5-9-11)10-7-3-2-4-7/h5-7,10H,2-4H2,1H3

InChI Key

VRHMDPUREFRWLN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CCC2

Origin of Product

United States

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